N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a piperidine ring, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the benzofuran derivative with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with aromatic residues in the active site of enzymes, while the piperidine ring could mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog that lacks the hydroxyethyl and piperidine groups.
Benzofuran: Lacks the dihydro and hydroxyethyl groups, making it less versatile in terms of chemical reactivity.
Piperidine: A simpler structure that lacks the benzofuran moiety, limiting its applications in medicinal chemistry.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to its combination of a benzofuran ring, a hydroxyethyl group, and a piperidine ring.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c27-19(15-7-8-20-16(12-15)9-11-31-20)14-24-22(29)23(30)25-17-4-3-5-18(13-17)26-10-2-1-6-21(26)28/h3-5,7-8,12-13,19,27H,1-2,6,9-11,14H2,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZIVREYUKSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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